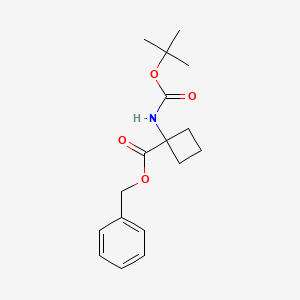
Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate
描述
Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate is an organic compound with a complex structure. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate typically involves the reaction of 1-amino-cyclobutanecarboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the Boc-protected amino acid. The benzyl ester is then introduced by reacting the Boc-protected amino acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted cyclobutanecarboxylic acid derivatives.
科学研究应用
Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate involves its ability to act as a protecting group for amines. The Boc group prevents unwanted reactions at the amine site during chemical synthesis. The compound can be selectively deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions.
相似化合物的比较
Similar Compounds
- N-Boc-1-aminocyclobutanecarboxylic acid
- 1-tert-Butoxycarbonylamino-cyclopentanecarboxylic acid
- N-Boc-cycloleucine
Uniqueness
Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate is unique due to its specific structure, which combines the Boc-protected amino group with a cyclobutane ring and a benzyl ester. This combination provides distinct reactivity and stability, making it a valuable compound in organic synthesis and research.
属性
分子式 |
C17H23NO4 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
benzyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-17(10-7-11-17)14(19)21-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,20) |
InChI 键 |
WSZCRQMCENUXQS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















